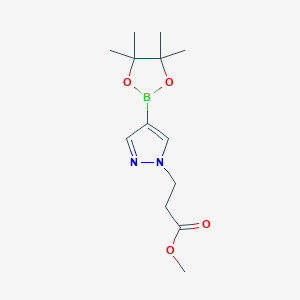
4-Iodobenzyl 3-piperidinylmethyl ether hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Radiopaque Materials
Leachable-free radiopaque iodinated polymers, which incorporate 4-iodobenzyl groups, are developed as durable embolization materials visible through X-ray tomography. These materials are particularly useful in medical applications like endovascular embolization, offering improved visibility and stability compared to traditional liquid embolics (Agusti et al., 2015).
Chemical Synthesis and Molecular Studies
In chemical synthesis, homochiral α-dibenzylamino aldehydes, which may include derivatives of 4-iodobenzyl 3-piperidinylmethyl ether, are utilized to produce enantioenriched piperidinols. These compounds are significant for research in organic chemistry and drug development due to their unique structural properties (Andrés et al., 2007).
Embolization and Polymer Science
The application of iodobenzyl groups, as in 4-iodobenzyl 3-piperidinylmethyl ether, extends to the creation of novel polymers and materials for embolization procedures. These materials are designed to be resistant to hydrolysis, offering a significant improvement in the field of polymer science and medical applications (Wittig, 1980).
Coordination Polymers in Magnetic Studies
The compound is also relevant in the synthesis and study of coordination polymers, where it may be used in combination with various metal ions. This research is crucial for understanding magnetic properties and potential applications in material science (Ahmad et al., 2012).
Photodynamic Therapy and Imaging
4-Iodobenzyl derivatives have been studied for their potential in photodynamic therapy and imaging, particularly in tumor treatment and visualization. Such compounds offer a promising avenue for targeted cancer therapies and diagnostic techniques (Pandey et al., 2009).
Radiochemical Applications
The compound's derivatives have been explored in radiochemical applications, particularly as sigma-1 receptor ligands. This involves studies in nuclear chemistry and has potential implications in medical imaging and therapy (Sadeghzadeh et al., 2014).
Propiedades
IUPAC Name |
3-[(4-iodophenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO.ClH/c14-13-5-3-11(4-6-13)9-16-10-12-2-1-7-15-8-12;/h3-6,12,15H,1-2,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGHAWHGDGNZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B1398154.png)




![[4-(1H-tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1398161.png)



![tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1398167.png)



